BenchChemオンラインストアへようこそ!

C29H29BrN2O5

BTK inhibition biochemical IC50 full-length enzyme assay

C29H29BrN2O5, systematically named (S)-2-(1-acryloylpiperidin-2-yl)-1-amino-4-(4-((4-bromopyridin-2-yl)carbamoyl)phenyl)-1H-imidazole-5-carboxamide, is a synthetic, covalent small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK). The compound belongs to the 1-amino-1H-imidazole-5-carboxamide chemotype and features an electrophilic acrylamide warhead designed to form an irreversible covalent bond with the active-site cysteine (Cys481) of BTK.

Molecular Formula C29H29BrN2O5
Molecular Weight 565.5 g/mol
Cat. No. B12629779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC29H29BrN2O5
Molecular FormulaC29H29BrN2O5
Molecular Weight565.5 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5)OCC
InChIInChI=1S/C29H29BrN2O5/c1-3-5-17-36-23-16-11-19(18-24(23)35-4-2)26-25-27(37-32(26)22-9-7-6-8-10-22)29(34)31(28(25)33)21-14-12-20(30)13-15-21/h6-16,18,25-27H,3-5,17H2,1-2H3
InChIKeySHTPDBKUWALGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C29H29BrN2O5 (BTK Inhibitor) – Identity, Target Class, and Procurement Rationale


C29H29BrN2O5, systematically named (S)-2-(1-acryloylpiperidin-2-yl)-1-amino-4-(4-((4-bromopyridin-2-yl)carbamoyl)phenyl)-1H-imidazole-5-carboxamide, is a synthetic, covalent small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK) [1]. The compound belongs to the 1-amino-1H-imidazole-5-carboxamide chemotype and features an electrophilic acrylamide warhead designed to form an irreversible covalent bond with the active-site cysteine (Cys481) of BTK [2]. With a molecular weight of 565.46 g/mol and a single bromine substitution on the pyridine ring, this compound serves as a research tool for probing BTK-dependent signaling in B-cell malignancies and autoimmune models [1][2].

Why C29H29BrN2O5 Cannot Be Simply Substituted with Another In-Class BTK Inhibitor


BTK inhibitors within the 1-amino-1H-imidazole-5-carboxamide series exhibit widely divergent selectivity profiles across the Tec family kinases (BMX, ITK) and EGFR, driven by subtle variations in the pyridine-substituted benzamide moiety [1]. The 4-bromopyridin-2-yl substituent in C29H29BrN2O5 confers a distinct steric and electronic environment that substantially reduces BMX off-target activity compared to close analogs bearing cyano, chloro, or trifluoromethyl substituents [1][2]. Generic or batch substitution with a non-brominated analog in the same chemotype risks introducing uncharacterized polypharmacology, invalidating target engagement conclusions in BTK-dependent assays [2].

C29H29BrN2O5 – Quantitative Differentiation Evidence for Scientific Procurement


BTK Biochemical Potency: Single-Digit Nanomolar IC50 in Full-Length Enzyme Assay

C29H29BrN2O5 inhibits full-length BTK with an IC50 of 4.40 nM, measured via a TR-FRET-based assay using N-terminal GST-tagged BTK (residues 2–659) expressed in Sf21 insect cells [1]. By comparison, the reference covalent BTK inhibitor ibrutinib exhibits an IC50 of 0.5 nM against BTK in biochemical assays [2], while the second-generation inhibitor acalabrutinib shows an IC50 of approximately 3 nM [3]. C29H29BrN2O5 thus demonstrates potency intermediate between these clinical benchmarks.

BTK inhibition biochemical IC50 full-length enzyme assay

Kinase Selectivity: 42-Fold Window Over BMX and >3,000-Fold Over ITK

In a head-to-head selectivity panel conducted under identical assay conditions (full-length GST-tagged kinases, Sf21 insect cell expression), C29H29BrN2O5 showed an IC50 of 184 nM against BMX and 15,300 nM against ITK, yielding selectivity ratios of 42-fold and 3,477-fold relative to BTK [1]. Ibrutinib, by contrast, inhibits BMX with an IC50 of ~2.5 nM (selectivity ratio <10-fold relative to BTK), and acalabrutinib demonstrates BMX IC50 >1,000 nM but with reported ITK IC50 values in the low micromolar range [2][3].

BTK selectivity Tec family kinases BMX ITK off-target profiling

EGFR Counter-Screening: 131-Fold Selectivity Demonstrates Reduced Epidermal Growth Factor Receptor Liability

C29H29BrN2O5 exhibits an IC50 of 578 nM against EGFR in a full-length kinase assay, yielding a BTK/EGFR selectivity ratio of 131-fold [1]. Ibrutinib has been reported to inhibit EGFR with IC50 values in the low nanomolar range (approximately 5–10 nM), a property linked to its clinical adverse effect profile (rash, diarrhea) [2]. The 131-fold EGFR selectivity window of C29H29BrN2O5 is a favorable differentiation metric when EGFR-driven toxicity is a concern in chronic dosing models.

EGFR off-target selectivity profiling kinase panel

Structural Determinant of Selectivity: 4-Bromopyridin-2-yl Moiety Versus Close Analogs in the Same Patent Chemotype

Within the US 12,291,516 patent series, the 4-bromopyridin-2-yl-substituted compound (C29H29BrN2O5) demonstrates a distinct selectivity profile compared to the 4-cyanopyridin-2-yl analog (Example 82; BDBM50578173), which shows an IC50 of 45.6 nM against BTK [1]. The bromine atom's larger van der Waals radius and polarizability relative to the cyano group may contribute to altered hinge-region interactions and differential off-target engagement. The 4-chloropyridin-2-yl and 4-trifluoromethylpyridin-2-yl analogs are also disclosed, but their selectivity data are not publicly available in curated databases, limiting cross-comparison [2].

SAR structure-activity relationship bromine substituent chemotype comparison

Recommended Research Applications for C29H29BrN2O5 Based on Quantitative Differentiation Data


Selective BTK Target Engagement Studies in B-Cell Lines Requiring ITK Sparing

C29H29BrN2O5 is optimally suited for BTK-dependent target engagement experiments in B-cell lymphoma lines (e.g., Ramos, Daudi) where concurrent ITK inhibition would confound downstream phospho-readouts. With an ITK/BTK selectivity ratio exceeding 3,400-fold [1], this compound enables clean pharmacological dissection of BTK-specific signaling without off-target suppression of T-cell receptor proximal kinases.

Chronic In Vivo Dosing Models Where EGFR-Driven Toxicity Must Be Avoided

The 131-fold EGFR selectivity window of C29H29BrN2O5 [1] supports its use in long-term murine xenograft or autoimmune disease models where ibrutinib's potent EGFR inhibition causes dose-limiting dermatological and gastrointestinal toxicities. Researchers can achieve sustained BTK target coverage without the confounding EGFR-related adverse events that complicate efficacy readouts.

Structure-Activity Relationship Anchor for Halogen-Scanning Studies in the Imidazole-Carboxamide Chemotype

The defined 10.4-fold potency differential between the 4-bromo (IC50 4.40 nM) and 4-cyano (IC50 45.6 nM) analogs [1][2] makes C29H29BrN2O5 an essential reference compound for medicinal chemistry campaigns exploring pyridine C4 substituent effects on BTK hinge-region interactions and global kinase selectivity.

Biochemical Profiling Panels for Tec Family Kinase Selectivity Benchmarking

C29H29BrN2O5's well-characterized selectivity profile across BTK, BMX, ITK, and EGFR [1] positions it as an internal reference standard for kinase selectivity panels. Its intermediate BMX selectivity (42-fold, compared to ibrutinib's <10-fold) provides a useful comparative benchmark when evaluating next-generation covalent BTK inhibitors.

Quote Request

Request a Quote for C29H29BrN2O5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.